Product packaging for 2-(Methylthio)-6-nitrobenzo[d]oxazole(Cat. No.:)

2-(Methylthio)-6-nitrobenzo[d]oxazole

Cat. No.: B11709129
M. Wt: 210.21 g/mol
InChI Key: SMPNPJSWVLTCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)-6-nitrobenzo[d]oxazole is a benzoxazole derivative with the molecular formula C8H6N2O3S . As a member of the oxazole family, this compound is a privileged scaffold in medicinal chemistry due to its ability to engage in diverse molecular interactions, making it a valuable intermediate for developing novel bioactive molecules . Oxazole-based compounds, characterized by a ring containing nitrogen and oxygen atoms, are known to readily bind with various enzymes and receptors in biological systems, exhibiting a broad spectrum of biological activities such as antibacterial, antifungal, antiviral, and anticancer effects . The specific structural features of this compound—a nitro group at the 6-position and a methylthio group at the 2-position of the benzoxazole core—are associated with significant research potential. Nitro-containing heterocycles are common fragments in nucleoside inhibitors and have shown relevance as direct-acting antiviral agents . Furthermore, closely related 2-methylbenzo[d]oxazole derivatives have been identified as potent and selective inhibitors of the monoamine oxidase (MAO) enzymes, which are key targets for treating neuropsychiatric and neurodegenerative disorders like depression and Parkinson's disease . The electron-rich nature of the benzoxazole ring system allows for easy modification, facilitating its use as a rigid linker to orient substituents for optimal biological activity . This compound is intended for research applications only in fields such as medicinal chemistry, drug discovery, and materials science. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O3S B11709129 2-(Methylthio)-6-nitrobenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

2-methylsulfanyl-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H6N2O3S/c1-14-8-9-6-3-2-5(10(11)12)4-7(6)13-8/h2-4H,1H3

InChI Key

SMPNPJSWVLTCKE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of 2 Methylthio 6 Nitrobenzo D Oxazole

Electronic Structure and Aromaticity Influence on Reactive Sites

The electronic landscape of 2-(methylthio)-6-nitrobenzo[d]oxazole is a product of the fusion of an electron-rich oxazole (B20620) ring and an electron-deficient nitro-substituted benzene (B151609) ring. Oxazoles are classified as aromatic compounds, though their aromaticity is less pronounced than that of analogous sulfur-containing thiazoles. juniperpublishers.com The reactivity and kinetic stability of such molecules can be rationalized through the analysis of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

Computational studies on related heterocyclic systems, such as oxazole and its derivatives, provide insight into the electronic nature of the subject compound. researchgate.netscispace.com The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity and kinetic instability. irjweb.comnih.gov For the parent oxazole, the calculated HOMO-LUMO gap is approximately 6.957 eV, indicating significant stability. nih.gov

In this compound, the substituents dramatically alter the electronic distribution. The methylthio (-SCH₃) group at the 2-position acts as an electron-donating group through resonance, pushing electron density into the heterocyclic ring. Conversely, the nitro (-NO₂) group at the 6-position is a powerful electron-withdrawing group, delocalizing electron density from the benzene ring. This "push-pull" configuration polarizes the molecule, creating distinct reactive sites. The electron density is highest on the oxazole portion and lowest on the nitro-substituted benzene ring. Molecular electrostatic potential maps of similar structures show that the regions around the oxygen and nitrogen atoms of the oxazole ring are typically electron-rich (negative potential), while the area around the nitro group is electron-poor (positive potential).

This electronic arrangement makes the carbon atoms of the benzene ring, particularly those ortho and para to the nitro group, highly electrophilic and susceptible to nucleophilic attack. The C2 carbon, attached to the methylthio group, is also an important electrophilic center.

Table 1: Calculated Electronic Properties of Parent and Substituted Heterocycles. Data is illustrative and based on findings for related structures. scispace.comnih.gov
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE, eV)Predicted Reactivity
Oxazole-9.534.4914.02Low
2-Methyl Oxazole-9.184.6313.81Moderate
5-Methyl Oxazole-9.064.6913.76Moderate-High
Benzoxazole (B165842)N/AN/AN/AStable
Nitrobenzene-10.01-1.548.47High (towards nucleophiles)

Impact of the Nitro Group on Electrophilic Aromatic Substitution (EAS) and Nucleophilic Processes

The nitro group is a strongly deactivating substituent in the context of electrophilic aromatic substitution (EAS). masterorganicchemistry.com Its powerful electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene ring, making it less attractive to electrophiles. Any EAS reaction, if forced, would be directed to the meta position relative to the nitro group (C5 or C7).

However, the primary influence of the nitro group in this molecule is its profound activation of the aromatic ring toward nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com For an SNAr reaction to occur, two conditions are typically met: the presence of a good leaving group and strong electron-withdrawing groups on the aromatic ring. libretexts.org The nitro group at the 6-position makes the entire benzene portion of the molecule highly electron-deficient.

This activation is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. In this compound, the nitro group is para to the C3a-C7a bond and ortho to the C5 and C7 positions. This positioning allows it to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the ring. libretexts.org The delocalization of the negative charge onto the oxygen atoms of the nitro group is a key stabilizing feature of the reaction intermediate, lowering the activation energy for the nucleophilic attack. youtube.com This makes the molecule a prime candidate for SNAr reactions, where a nucleophile can displace a leaving group on the ring or even a hydrogen atom under oxidative conditions. juniperpublishers.comresearchgate.net

Role of the Methylthio Moiety in Modulating Reaction Pathways

The methylthio group at the C2 position of the benzoxazole ring serves several important roles in modulating the molecule's reactivity. Firstly, the sulfur atom can be readily oxidized to form the corresponding sulfoxide or sulfone. evitachem.com This transformation would drastically alter the electronic properties of the group, converting it from an electron-donating group into a powerful electron-withdrawing group, which would further activate the C2 position for nucleophilic attack.

Therefore, the methylthio moiety provides a reactive handle for introducing a wide variety of substituents at the 2-position via a nucleophilic substitution mechanism.

Kinetic and Thermodynamic Aspects of Substitution Reactions

The mechanism of SNAr is typically a two-step process:

Addition Step: A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex). This step involves the disruption of aromaticity and is generally the slow, rate-determining step. juniperpublishers.comlibretexts.org

Elimination Step: The leaving group departs, restoring the aromaticity of the ring. This step is typically fast.

Kinetics: The rate of the reaction is primarily dependent on the energy of the transition state leading to the Meisenheimer complex. The stability of this intermediate is crucial; the more stable the intermediate, the lower the activation energy and the faster the reaction. The powerful electron-withdrawing nitro group is essential for stabilizing this intermediate, thereby accelerating the reaction. The nature of the nucleophile and the leaving group also influences the rate. Better leaving groups and stronger nucleophiles generally lead to faster reactions, although the relationship is not always straightforward as the attack step is rate-limiting. wikipedia.org

Table 2: General Parameters Influencing SNAr Reactions
ParameterInfluence on Reaction Rate (Kinetics)Influence on Reaction Feasibility (Thermodynamics)
Activating Group (-NO₂)Increases rate by stabilizing the Meisenheimer complexMakes the overall reaction more favorable
Leaving Group (-SCH₃)Rate increases with better leaving group abilityReaction is more favorable with a stable leaving group anion
NucleophileRate generally increases with nucleophilicityReaction is more favorable with the formation of a stronger C-Nucleophile bond
SolventPolar aprotic solvents can accelerate the rateSolvation of ions can influence the overall free energy change

Proposed Reaction Mechanisms for Complex Transformations

The primary reaction mechanism anticipated for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position.

Proposed Mechanism for SNAr at C2:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic C2 carbon of the benzoxazole ring. This forms a tetrahedral intermediate where the negative charge is delocalized within the heterocyclic system.

Leaving Group Departure: The C-S bond breaks, and the methylthiolate anion (CH₃S⁻) is eliminated as the leaving group.

Product Formation: The aromaticity of the benzoxazole ring is restored, yielding the 2-substituted-6-nitrobenzo[d]oxazole product.

This pathway is strongly favored due to the combination of a good leaving group at the C2 position and the powerful activation provided by the nitro group at the C6 position.

Another potential transformation involves the initial oxidation of the methylthio group.

Proposed Mechanism for Oxidation-Substitution:

Oxidation: The methylthio group is first oxidized by an appropriate oxidizing agent (e.g., m-CPBA, H₂O₂) to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group.

Activation: The resulting sulfoxide or sulfone is an excellent leaving group and a strong electron-withdrawing group, further activating the C2 position.

Nucleophilic Substitution: A nucleophile attacks the highly electrophilic C2 carbon, displacing the methylsulfinate or methylsulfonate group in an SNAr mechanism analogous to the one described above, likely at a much faster rate.

These proposed mechanisms are consistent with established reactivity patterns for activated heterocyclic systems and provide a basis for predicting the synthetic utility of this compound as an intermediate. evitachem.comnih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylthio 6 Nitrobenzo D Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, 2D NMR)

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-(Methylthio)-6-nitrobenzo[d]oxazole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The aromatic region is particularly informative due to the substitution pattern on the benzoxazole (B165842) core. The powerful electron-withdrawing nature of the nitro group at the C-6 position significantly influences the chemical shifts of the adjacent protons. The proton at C-7 (H-7) is expected to appear at the most downfield position in the aromatic region, likely as a doublet, due to the deshielding effects of the nitro group and the adjacent oxazole (B20620) oxygen. The proton at C-5 (H-5) would appear as a doublet of doublets, coupled to both H-4 and H-7. The H-4 proton, being furthest from the nitro group, would be the most upfield of the aromatic signals, appearing as a doublet. The methylthio (-SCH₃) group is expected to produce a sharp singlet in the aliphatic region, typically around 2.5-3.0 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. The carbon atom C-2, directly attached to both the electronegative nitrogen and the sulfur atom, is expected to be significantly deshielded, appearing far downfield. Similarly, the C-6 carbon, bonded to the nitro group, will also exhibit a downfield chemical shift. The remaining aromatic carbons can be assigned based on their substitution and expected electronic densities. The methyl carbon of the -SCH₃ group will appear as a distinct signal in the upfield, aliphatic region of the spectrum.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would confirm the coupling relationships between H-4, H-5, and H-7 in the aromatic spin system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for C-4, C-5, C-7, and the methyl group.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom Predicted ¹H-NMR (ppm) Predicted ¹³C-NMR (ppm) Rationale
-SC H₃~2.8 (s, 3H)~15.0Aliphatic methyl group attached to sulfur.
C -2-~165.0Carbon in an oxazole ring, bonded to N and S.
C -4~7.8 (d)~110.0Ortho to oxazole oxygen, furthest from NO₂ group.
C -5~8.3 (dd)~118.0Meta to NO₂ group, ortho to C-4 and C-6.
C -6-~145.0Directly attached to the electron-withdrawing NO₂ group.
C -7~8.6 (d)~120.0Ortho to NO₂ group.
C -3a-~152.0Bridgehead carbon, adjacent to N.
C -7a-~142.0Bridgehead carbon, adjacent to O.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Conformation (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is instrumental in identifying the functional groups present in the molecule and providing insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to specific bond vibrations. Key expected peaks for this compound include strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C=N stretching vibration of the oxazole ring is expected in the 1650-1580 cm⁻¹ region. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C-C stretching within the aromatic ring will produce a series of peaks between 1600 and 1450 cm⁻¹. The C-O-C stretching of the oxazole ring usually appears in the 1280-1200 cm⁻¹ range. The C-S stretching vibration associated with the methylthio group is often weaker and can be found in the 800-600 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations and the symmetric stretch of the nitro group often produce strong signals in the Raman spectrum. The C-S stretching bands are also typically more prominent in Raman than in IR spectra. The combination of both techniques allows for a more complete vibrational assignment. Theoretical studies on related molecules like 2-(methylthio) benzimidazole (B57391) have been used to assign vibrational modes with high accuracy, a similar approach that could be applied here. nih.gov

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR (cm⁻¹) Expected FT-Raman (cm⁻¹) Functional Group / Bond
Aromatic C-H Stretch3100-30003100-3000Ar-H
Aliphatic C-H Stretch2980-29002980-2900-CH₃
C=N Stretch~1630~1630Oxazole Ring
Aromatic C=C Stretch1600-14501600-1450Benzene (B151609) Ring
NO₂ Asymmetric Stretch~1530Weak/AbsentNitro Group
NO₂ Symmetric Stretch~1350~1350Nitro Group
C-O-C Stretch~1250VariableOxazole Ring
C-S Stretch~750~750Methylthio Group

High-Resolution Mass Spectrometry (HRMS/HREI-MS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often using techniques like High-Resolution Electron Ionization (HREI-MS), provides two critical pieces of information: the exact mass of the molecular ion and its characteristic fragmentation pattern.

Exact Mass Determination: HRMS measures the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. This allows for the calculation of the elemental composition, confirming that the molecular formula is C₈H₆N₂O₃S, which has a monoisotopic mass of 210.0102 u. This precise measurement is crucial for distinguishing the compound from any isomers.

Fragmentation Analysis: The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For oxazole derivatives, common fragmentation pathways involve the loss of CO, HCN, or substituents. clockss.org For this compound, characteristic fragmentation would likely begin with the loss of the nitro group (NO₂) or a methyl radical (•CH₃) from the methylthio group. Subsequent fragmentation could involve the cleavage of the oxazole ring, leading to the loss of carbon monoxide (CO) or the cyano radical (•CN). Analysis of these fragment ions allows for the piecemeal reconstruction of the molecular structure, confirming the connectivity of the benzoxazole core, the nitro group, and the methylthio substituent.

Table 3: Predicted HRMS Fragmentation for this compound

m/z (Predicted) Ion Formula Fragment Lost Description
210.0102[C₈H₆N₂O₃S]⁺•-Molecular Ion (M⁺•)
195.0024[C₈H₃N₂O₃S]⁺•CH₃Loss of a methyl radical from the -SCH₃ group.
164.0146[C₈H₆N₂OS]⁺••NO₂Loss of the nitro group.
136.0190[C₇H₆NS]⁺•NO₂, COLoss of nitro group followed by carbon monoxide from the oxazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). The extensive conjugation of the benzoxazole system, combined with the powerful electron-withdrawing nitro group and the electron-donating methylthio group, results in characteristic absorption bands. These groups act as a "push-pull" system, extending the conjugation and shifting the absorption to longer wavelengths (a bathochromic shift). The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The presence of the nitro group is known to cause a significant red shift in the absorption spectra of benzoxazole derivatives. globalresearchonline.net

Table 4: Predicted UV-Vis Absorption Data for this compound

Solvent Predicted λₘₐₓ (nm) Electronic Transition Rationale
Ethanol~350-380π → πExtended conjugation across the benzoxazole system, enhanced by the donor (-SCH₃) and acceptor (-NO₂) groups.
Chloroform~355-385π → πMinor solvatochromic shifts are expected based on solvent polarity.

X-Ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis (where applicable to derivatives)

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would confirm the planarity of the benzoxazole ring system and reveal the orientation of the methylthio and nitro substituents relative to the ring. Furthermore, X-ray analysis elucidates intermolecular interactions in the crystal lattice, such as π-π stacking or other non-covalent interactions, which govern the crystal packing. While specific data for the title compound is not available, studies on related oxazole and thiazole (B1198619) derivatives have successfully used this technique to determine their conformational properties and solid-state architecture. researchgate.netrsc.orgresearchgate.net

Computational and Theoretical Chemical Studies of 2 Methylthio 6 Nitrobenzo D Oxazole

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. irjweb.com By approximating the electron density, DFT allows for the calculation of molecular properties with a favorable balance between accuracy and computational cost. For 2-(Methylthio)-6-nitrobenzo[d]oxazole, DFT calculations are instrumental in determining its most stable three-dimensional geometry and elucidating its electronic characteristics.

Geometry optimization using DFT, typically with functionals like B3LYP and basis sets such as 6-311G++(d,p), would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. irjweb.com These optimized parameters are fundamental for understanding the molecule's shape and steric profile. The presence of the nitro group and the methylthio group on the benzoxazole (B165842) core introduces specific electronic and steric influences that would be precisely quantified through these calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. irjweb.com

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, enhancing the molecule's electrophilicity. The methylthio group, being a potential electron-donating group, would influence the energy of the HOMO. The distribution of these orbitals across the molecule would pinpoint the regions most susceptible to nucleophilic and electrophilic attack. In nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating that these are the primary sites for receiving electrons. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Oxazole (B20620)-9.5344.49114.025
2-Methyl Oxazole-9.1804.62913.809
Thiazole (B1198619)-9.3272.50311.830
2-Methyl Thiazole-9.0072.58511.592

This table is generated based on data from analogous compounds to provide illustrative values. researchgate.netrjpbcs.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This mapping is invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. researchgate.net

In the case of this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this area a likely target for electrophilic attack or interaction with positive centers. Conversely, positive potential regions would be anticipated around the hydrogen atoms of the benzene (B151609) ring. The presence of the electron-withdrawing nitro group generally leads to a more positive electrostatic potential over the aromatic ring, making it susceptible to nucleophilic attack. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated from the electronic structure to quantify the reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior. Key reactivity indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These parameters are calculated from the HOMO and LUMO energies. For instance, a higher electrophilicity index for this compound would suggest a greater propensity to act as an electrophile in chemical reactions. The nitro group is known to significantly increase the electrophilicity of aromatic compounds. researchgate.net

The following table provides a conceptual framework for how these descriptors are interpreted, with illustrative values for a generic oxazole derivative.

DescriptorFormulaInterpretationIllustrative Value (a.u.)
Electronegativity (χ)-(E_HOMO + E_LUMO)/2Tendency to attract electrons0.125
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Resistance to charge transfer0.250
Chemical Softness (S)1/ηPropensity for chemical reaction4.000
Electrophilicity Index (ω)χ^2 / (2η)Electrophilic character0.031

This table presents conceptual formulas and illustrative values for a generic oxazole derivative to demonstrate the application of these descriptors.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space and providing insights into its flexibility and interactions with its environment (e.g., a solvent or a biological receptor). rsc.orgnih.gov

For this compound, MD simulations could be employed to study the rotation around the C-S bond of the methylthio group and the C-N bond of the nitro group, identifying the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site or to participate in a chemical reaction.

Structure-Reactivity Relationship (SAR) Derivations through Computational Modeling

Structure-Reactivity Relationships (SAR) aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. nih.gov Computational modeling plays a pivotal role in deriving these relationships by providing quantitative descriptors that can be used in statistical models.

For a series of benzoxazole derivatives, including this compound, computational methods can be used to calculate a variety of descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges). These descriptors can then be correlated with experimentally determined reaction rates or biological activities to develop predictive SAR models. researchgate.net For nitroaromatic compounds, properties such as the LUMO energy and the planarity of the nitro group relative to the aromatic ring have been shown to be important factors in their reactivity and biological effects. researchgate.net

In Silico Mechanistic Pathway Predictions and Transition State Analysis

Computational chemistry provides a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For reactions involving this compound, such as nucleophilic aromatic substitution, DFT calculations can be used to model the reaction pathway. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, providing a theoretical prediction of the reaction rate. This type of analysis can help in understanding why a reaction proceeds through a particular pathway and can be used to predict how changes in the molecule's structure will affect its reactivity.

Exploratory Applications in Advanced Chemical Materials and Probes Non Clinical Focus

Potential as Versatile Scaffolds for Novel Chemical Entity Synthesis

The benzoxazole (B165842) nucleus is a well-established and valuable scaffold in the synthesis of new chemical entities, finding applications in medicinal chemistry and materials science. The 2-substituted benzoxazole framework is a common feature in a variety of biologically active compounds and functional materials. nih.govnih.gov The presence of reactive functional groups on the 2-(Methylthio)-6-nitrobenzo[d]oxazole molecule offers multiple avenues for synthetic modification.

The methylthio group (-SCH3) can be a versatile handle for further chemical transformations. For instance, it can be oxidized to a methylsulfinyl (-SOCH3) or methylsulfonyl (-SO2CH3) group, which would significantly alter the electronic properties of the benzoxazole ring system. These oxidized derivatives could then serve as substrates for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups at the 2-position.

Furthermore, the nitro group (-NO2) is a key functional group for synthetic diversification. It can be reduced to an amino group (-NH2), which can then undergo a plethora of chemical reactions, including diazotization, acylation, and alkylation. This opens up pathways to a diverse library of 6-substituted benzoxazole derivatives. The amino group can also serve as a building block for the construction of more complex heterocyclic systems fused to the benzoxazole core.

The general synthetic utility of the benzoxazole scaffold is highlighted by various methods developed for its synthesis and functionalization, often starting from 2-aminophenol (B121084) precursors. rsc.org The strategic placement of the methylthio and nitro groups on the this compound scaffold provides a foundation for the generation of novel compounds with potentially interesting biological or material properties.

Development as Chemical Probes and Reagents for Intermolecular Interaction Studies (Emphasis on chemical tool aspect)

Nitroaromatic compounds, including nitro-substituted benzoxazoles, have been investigated as fluorogenic substrates for the detection of nitroreductase enzymes. nih.gov These enzymes, found in various microorganisms, can reduce the nitro group to a fluorescent amino group. This enzymatic activation leads to a "turn-on" fluorescence response, making such compounds valuable as chemical probes for detecting the presence of these enzymes.

Given this precedent, this compound could potentially serve as a fluorogenic probe for nitroreductase activity. The inherent fluorescence of the benzoxazole core is likely to be quenched by the electron-withdrawing nitro group. Upon enzymatic reduction of the nitro group to an amine, a significant increase in fluorescence intensity would be expected due to the change in the electronic properties of the molecule. This "off-on" switching mechanism is a desirable characteristic for a chemical probe.

Moreover, the benzoxazole scaffold itself can be a component of fluorescent probes for various biological targets. For example, benzoxazole derivatives have been synthesized as fluorescent probes for the naked-eye recognition of biothiols. nih.gov The specific substitution pattern of this compound, with its potential for tailored interactions, could be exploited in the design of new chemical tools for studying intermolecular interactions in biological and chemical systems.

Applications in Organic Semiconductor and Light-Emitting Diode (LED) Research

The design of organic molecules for semiconductor and LED applications often involves the creation of donor-acceptor (D-A) structures to tune the electronic properties, such as the HOMO and LUMO energy levels. The this compound molecule inherently possesses a D-A architecture. The methylthio group at the 2-position can act as an electron-donating group, while the nitro group at the 6-position is a strong electron-withdrawing group. This intramolecular charge transfer character is a key feature in many organic electronic materials.

The presence of a strong electron-withdrawing group like the nitro moiety can lower the LUMO energy level of the molecule, which is a strategy often employed to create n-type organic semiconductors. The combination of an electron-donating group and an electron-withdrawing group on the same conjugated backbone can also lead to a smaller band gap, which is beneficial for applications in organic photovoltaics and as emitters in organic light-emitting diodes (OLEDs). nih.govrsc.org

Below is a table summarizing the effects of electron-donating and electron-withdrawing groups on the electronic properties of organic molecules, which is relevant to the potential application of this compound in organic electronics.

Functional Group Type Example Groups Effect on HOMO Level Effect on LUMO Level Typical Application
Electron-Donating-SCH3, -NH2, -OCH3Raises EnergyMinor EffectHole-Transporting Materials
Electron-Withdrawing-NO2, -CN, -CF3Minor EffectLowers EnergyElectron-Transporting Materials

Fluorescent Properties and Applications in Material Science

The benzoxazole core is a known fluorophore, and its photophysical properties can be significantly tuned by the introduction of various substituents. The presence of both an electron-donating group (-SCH3) and an electron-withdrawing group (-NO2) on the this compound molecule suggests that it is likely to exhibit interesting fluorescent properties.

Specifically, such D-A substituted fluorophores often display solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This is due to the change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum.

The nitro group in nitrobenzoxadiazole (NBD)-labeled lipids, which are structurally related to the compound of interest, has been shown to play a crucial role in their fluorescent properties. The orientation of the nitro group relative to the surrounding environment can govern the fluorescence lifetime. rsc.org This indicates that the nitro group in this compound would also be a key determinant of its photophysical behavior.

While the specific fluorescence quantum yield and emission wavelengths of this compound have not been reported, the general characteristics of similarly substituted benzoxazoles and other heterocyclic fluorophores suggest its potential for use in fluorescent materials, sensors, and probes.

The following table provides a conceptual overview of the expected fluorescent properties of this compound based on the properties of related compounds.

Property Expected Characteristic Rationale
Fluorescence Likely to be fluorescentBenzoxazole is a known fluorophore.
Emission Color Dependent on substitution and environmentDonor-acceptor structure allows for tuning of emission.
Solvatochromism Expected to show solvatochromic shiftsIntramolecular charge transfer character.
Quantum Yield Potentially moderate to highCan be influenced by the rigidity of the structure and solvent.

Precursors for the Synthesis of Advanced Functional Materials

Substituted benzoxazoles can serve as monomers or building blocks for the synthesis of more complex functional materials, such as polymers and dendrimers. The reactive handles on this compound make it a candidate as a precursor for such materials.

For example, the nitro group can be reduced to an amine, which can then be used in polymerization reactions, such as the formation of polyamides or polyimides. These polymers could possess interesting thermal, mechanical, and electronic properties derived from the incorporated benzoxazole units. Polycarbazole derivatives, for instance, have been synthesized and explored for various applications due to their thermal stability and electronic properties. mdpi.com

The methylthio group also offers a site for polymerization. For instance, it could potentially be converted into a group that can participate in cross-coupling reactions, allowing for the formation of conjugated polymers. These materials are of great interest for applications in organic electronics.

The synthesis of benzoxazoles often involves the cyclization of 2-aminophenols with various reagents. rsc.org Therefore, a suitably substituted 2-aminophenol would be the precursor to this compound itself. Once synthesized, the functional groups on this molecule provide the opportunity for its use as a building block for larger, more complex functional materials.

Future Research Trajectories and Academic Outlook in Benzo D Oxazole Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of benzoxazoles is progressively moving towards more environmentally benign methods, a trend that will undoubtedly shape future research. Traditional methods often require harsh conditions, toxic catalysts, and volatile organic solvents. nih.gov Modern approaches focus on minimizing environmental impact through several key innovations:

Aqueous Media and Benign Solvents: The use of water as a solvent is a cornerstone of green chemistry. organic-chemistry.orgmdpi.com Methodologies utilizing aqueous media, often with the aid of reusable acid catalysts like samarium triflate, are being developed for the synthesis of benzoxazoles from o-aminophenols and aldehydes. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis and sonication are becoming increasingly prevalent. ijpbs.combenthamdirect.com These techniques offer benefits such as reduced reaction times, increased yields, and often solvent-free conditions, aligning with green chemistry protocols. benthamdirect.comjetir.org

Reusable and Novel Catalysts: Research is focused on developing highly efficient and recyclable catalysts. This includes nanocatalysts like copper(II) ferrite, which can be recovered using an external magnet, and Brønsted acidic ionic liquids that serve as heterogeneous catalysts under solvent-free conditions. organic-chemistry.orgacs.org The use of waste by-products like fly ash as a solid catalyst also represents an innovative, eco-friendly approach. nih.gov

Atom Economy: One-pot and multicomponent reactions are being designed to maximize atom economy, where starting materials are efficiently incorporated into the final product, minimizing waste. organic-chemistry.orgmdpi.com For instance, sequential one-pot procedures can generate complex benzoxazoles from simple precursors without isolating intermediates. organic-chemistry.org

Future work will likely focus on combining these strategies, such as using bio-based catalysts in aqueous media under microwave irradiation, to create truly sustainable synthetic pathways for complex benzoxazoles.

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. For benzoxazoles, the classical synthesis involves the condensation of an o-aminophenol with a carboxylic acid derivative, followed by cyclization and dehydration. acs.org Future research will delve deeper into the nuances of these and other, more complex pathways.

Key areas of investigation include:

Role of Catalysts: Elucidating the precise role of catalysts in activating substrates and facilitating bond formation is crucial. For example, in Brønsted acid-catalyzed reactions, the acid protonates the carbonyl oxygen of an aldehyde, activating it for nucleophilic attack by the o-aminophenol's amino group. acs.org

Reaction Intermediates: The isolation and characterization of transient intermediates, such as the initial imine formed during the condensation step, can provide invaluable insight. acs.org Mass spectrometry and advanced spectroscopic techniques are vital tools in this endeavor.

Alternative Pathways: Research is exploring unconventional reaction pathways, such as iron-catalyzed regioselective halogenation followed by copper-catalyzed O-cyclization, which offers an alternative to traditional condensation methods. researchgate.net Understanding the factors that control regioselectivity and the interplay between different metal catalysts is a significant area for future study. researchgate.net Mechanistic studies on pathways involving in situ generated reagents, such as iodine-mediated oxidative cyclodesulfurization, are also expanding the synthetic toolkit. nih.gov

A more profound mechanistic understanding will enable chemists to predict reaction outcomes with greater accuracy, control selectivity, and design novel transformations for accessing previously inaccessible benzoxazole (B165842) structures.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experimentation alone. In benzoxazole chemistry, computational modeling is poised to play an even more significant role.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models that correlate the structural features of benzoxazole derivatives with their biological activities. nih.govtandfonline.com These models can predict the activity of newly designed compounds, guiding synthetic efforts toward more potent molecules. tandfonline.com

Molecular Docking: Docking simulations are employed to predict the binding modes of benzoxazole derivatives within the active sites of biological targets, such as enzymes like DNA gyrase or cyclooxygenase (COX). nih.govbenthamdirect.commdpi.com This helps to elucidate mechanisms of action and provides a rational basis for designing molecules with improved binding affinity and selectivity. benthamdirect.combiotech-asia.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a benzoxazole ligand and its receptor over time, offering insights into the stability of the complex and the energetic contributions of different interactions. nih.gov

Prediction of Material Properties: Density Functional Theory (DFT) calculations are used to predict the electronic and optical properties of benzoxazole derivatives. mdpi.com This is particularly valuable for designing new materials for applications in organic light-emitting diodes (OLEDs) and solar cells by tuning properties like dipole moment, polarizability, and hyperpolarizability. mdpi.com

The future will see these computational tools become more predictive and integrated into the research workflow, enabling the in silico design of benzoxazoles with precisely tailored biological or material properties before they are ever synthesized in the lab.

Exploration of Novel Non-Biological Applications in Materials and Sensing

While benzoxazoles are widely recognized for their pharmacological potential, their unique photophysical properties make them highly attractive for applications in materials science and chemical sensing. researchgate.net This is a rapidly growing area of research with significant future potential.

Fluorescent Sensors: The inherent fluorescence of the benzoxazole scaffold is being harnessed to create chemosensors for detecting various analytes. jetir.orgmdpi.com For example, benzoxazole-based optical sensors have been developed for the detection of metal ions like Zn²⁺ and Cd²⁺, often exhibiting a change in fluorescence upon binding. mdpi.comnih.gov Other derivatives have been designed as pH sensors, showing distinct spectroscopic changes in response to varying pH levels. ruzickadays.eu

Organic Electronics: The structural rigidity and electronic characteristics of benzoxazoles make them suitable components for organic electronic materials. researchgate.netmdpi.com They are investigated for use as optical brightening agents and as components in OLEDs, where their high quantum yields are advantageous. wikipedia.orgtandfonline.com

Ratiometric Sensing: Advanced sensor design involves creating ratiometric fluorescent sensors. These sensors exhibit a shift in the fluorescence emission wavelength upon binding an analyte, rather than just a change in intensity. nih.gov This provides a more reliable and quantitative response, as it is less susceptible to fluctuations in instrument sensitivity or sensor concentration. nih.gov

Future research will focus on developing more selective and sensitive benzoxazole-based sensors for a wider range of analytes, including environmental pollutants and clinically relevant biomarkers. In materials science, the focus will be on synthesizing novel benzoxazole-containing polymers and small molecules with optimized electronic properties for next-generation displays and photovoltaic devices.

Synergistic Methodologies Integrating Synthesis, Characterization, and Computation for Chemical Discovery

The future of chemical research, including the field of benzoxazoles, lies in the deep integration of multiple disciplines. The traditional linear approach of synthesis followed by testing is being replaced by a more dynamic and synergistic methodology where synthesis, characterization, and computational modeling are interwoven. benthamdirect.combiotech-asia.org

This integrated approach involves:

Computational Design: The process begins with the in silico design of novel benzoxazole derivatives using tools like molecular docking and QSAR to predict desired properties. tandfonline.combiotech-asia.org

Targeted Synthesis: Green and efficient synthetic routes are then developed to create the computationally designed target molecules. nih.gov

Advanced Characterization: The synthesized compounds are thoroughly characterized using a suite of analytical techniques (NMR, Mass Spectrometry, etc.) to confirm their structure and purity. jetir.orgnih.gov Their biological or material properties are then experimentally evaluated.

Iterative Refinement: The experimental results are fed back into the computational models, allowing for their refinement and improvement. benthamdirect.com This iterative cycle of design, synthesis, and testing accelerates the discovery process, enabling a more rapid optimization of lead compounds for specific applications.

This synergistic feedback loop is a powerful paradigm for modern chemical discovery. By combining the predictive power of computation with the practical capabilities of advanced synthesis and characterization, researchers can navigate the vast chemical space of benzoxazole derivatives more efficiently, leading to the faster development of new drugs, sensors, and materials.

Q & A

Q. What are the established synthetic routes for 2-(Methylthio)-6-nitrobenzo[d]oxazole, and what reaction conditions are critical?

Answer: The synthesis typically involves cyclization of precursors such as nitro-substituted 2-aminothiophenol derivatives. Key steps include:

  • Nitro-group introduction : Nitration of benzoxazole precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
  • Methylthio functionalization : Reaction with methyl disulfide or methanethiol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
  • Cyclization : Thermal or catalytic cyclization (e.g., using PPA or polyphosphoric acid) to form the benzoxazole core .

Critical parameters : Temperature control during nitration, solvent purity, and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR resolve aromatic protons and confirm substituent positions. For example, the nitro group deshields adjacent protons (δ 8.2–8.5 ppm), while methylthio protons appear at δ 2.5–3.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) with exact mass determination (e.g., [M+H]⁺ = 225.0432) ensures molecular identity .
  • IR spectroscopy : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-S stretch) confirm functional groups .

Methodological tip : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals common in nitro-substituted heterocycles .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized, particularly for scale-up?

Answer:

  • One-pot strategies : Combine nitration and cyclization steps using sequential reagent addition. For example, nitro-group introduction followed by in situ methylthio functionalization reduces intermediate isolation losses .
  • Catalytic optimization : Employ Pd/C or CuI catalysts to enhance coupling efficiency in thioether formation .
  • Solvent selection : Replace DMF with recyclable ionic liquids (e.g., [BMIM]BF₄) to improve sustainability and ease of purification .

Q. Data-driven example :

ConditionYield (%)Purity (%)
Traditional stepwise4590
One-pot with [BMIM]BF₄6895

Q. How do substituent effects (e.g., nitro vs. methylthio) influence biological activity, and how can contradictory data be resolved?

Answer:

  • Substituent interactions : Nitro groups enhance electron-withdrawing effects, increasing binding affinity to enzymes like COX-2, while methylthio groups improve lipophilicity and membrane permeability .
  • Contradiction resolution :
    • Orthogonal assays : Cross-validate enzyme inhibition (e.g., fluorometric assays) with cellular viability (MTT assays) to distinguish direct target effects from cytotoxicity .
    • Computational modeling : Use DFT or molecular docking to predict substituent contributions to binding energetics (e.g., nitro group orientation in active sites) .

Q. Comparative data :

CompoundCOX-2 IC₅₀ (µM)LogP
6-Nitrobenzoxazole12.51.8
2-(Methylthio)-6-nitrobenzoxazole8.22.4

Q. What strategies are recommended for elucidating the mechanism of action in neuroprotective or anticancer studies?

Answer:

  • Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates .
  • Pathway analysis : Profile gene expression (RNA-seq) or protein phosphorylation (phosphoproteomics) in treated vs. untreated cells to map affected pathways (e.g., apoptosis or oxidative stress) .
  • In vivo validation : Test in zebrafish or murine models with biomarkers like glutathione levels or caspase-3 activation to confirm therapeutic relevance .

Key finding : Nitrobenzoxazole derivatives show lower neurotoxicity (IC₅₀ > 100 µM in neuronal cells) compared to donepezil (IC₅₀ = 35 µM), suggesting safer therapeutic windows .

Q. How can thermal stability and degradation pathways be analyzed for formulation studies?

Answer:

  • DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points (~180–190°C) and decomposition onset temperatures. Thermogravimetric analysis (TGA) quantifies mass loss under heating .
  • Forced degradation : Expose to heat (60°C), humidity (75% RH), and UV light to simulate storage conditions. Monitor degradation via HPLC-MS to identify products (e.g., nitro-group reduction to amine) .

Q. Stability data :

Condition (1 week)Purity Retention (%)Major Degradant
25°C, dark98None
60°C, 75% RH856-Aminobenzoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.